Comparison of Anticancer Activity: 1-Benzyl-3-(2-methoxyphenyl)thiourea vs. Unsubstituted 1-Benzyl-3-phenylthiourea
While the direct compound of interest lacks a direct head-to-head study in primary literature, its activity can be benchmarked against the well-characterized analog 1-Benzyl-3-phenylthiourea (BPTU). A study on platinum(II) complexes using BPTU as a ligand reported anti-cancer activity against the MCF-7 breast cancer cell line. This provides a baseline for the unsubstituted parent structure [1]. Data from chemical suppliers (for informational purposes) suggest that the addition of a 2-methoxy group to the N'-aryl ring, as in 1-Benzyl-3-(2-methoxyphenyl)thiourea, is associated with a shift in the observed IC50 value in MCF-7 cells, moving from a range of 10.96–78.90 µM for the Pt-BPTU complexes to a reported value of 15.5 µM for the 2-methoxy derivative itself . This suggests a potential change in the compound's intrinsic activity or its mode of action compared to the unsubstituted analog.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 15.5 µM |
| Comparator Or Baseline | 1-Benzyl-3-phenylthiourea (BPTU) as Pt(II) complexes: 10.96–78.90 µM |
| Quantified Difference | Target compound's IC50 falls at the lower end of the comparator's range |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay |
Why This Matters
This data point suggests that the 2-methoxy substitution may enhance or alter the cytotoxic profile relative to the unsubstituted phenylthiourea scaffold, making it a preferred starting point for SAR studies targeting this phenotype.
- [1] Al-Jibori, S. A., et al. (2023). Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands. Inorganics, 11(3), 114. View Source
